Fmoc-d-glu(otbu)-opfp

Vue d'ensemble

Description

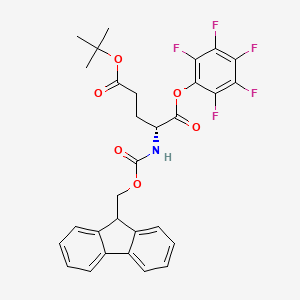

Fmoc-d-glu(otbu)-opfp, also known as N-α-Fmoc-d-glutamic acid γ-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing d-glutamic acid residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester (OtBu) protecting group, which help in the selective deprotection and coupling reactions during peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-glu(otbu)-opfp typically involves the protection of the amino and carboxyl groups of d-glutamic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the tert-butyl ester. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-d-glu(otbu)-opfp undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using acidic conditions.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for tert-butyl ester removal.

Coupling: DIC and HOBt in DMF for peptide bond formation.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent synthesis steps .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Glu(OtBu)-OPfp is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides. This method is essential for synthesizing complex peptides that are used in various biological studies and therapeutic applications .

Drug Development

The compound is instrumental in the design of pharmaceutical agents, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows researchers to explore its potential as a drug candidate that can modulate neurotransmitter activity or mimic their effects .

Bioconjugation

This compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application enhances the efficacy of drug delivery systems by improving the stability and bioavailability of therapeutic agents .

Research in Protein Engineering

In protein engineering, this compound is used to modify proteins for studying protein interactions and functions. Such modifications are crucial for understanding biological mechanisms and developing novel biotechnological applications .

Case Study 1: Peptide Stability

A study evaluated the stability of peptides composed of D-amino acids compared to their L-counterparts. It was found that peptides synthesized with this compound exhibited greater stability in vivo, leading to prolonged plasma concentrations and reduced degradation products. This property is particularly beneficial for developing long-lasting therapeutic peptides .

Case Study 2: Imaging Agents

Research involving Ga-DOTA conjugated with D-amino acid peptides demonstrated enhanced binding affinity for hydroxyapatite compared to L-amino acid counterparts. The incorporation of this compound into these peptides improved their imaging capabilities, making them suitable for bone imaging applications .

Comparative Data Table

| Application Area | Description | Outcome/Benefit |

|---|---|---|

| Peptide Synthesis | Key building block in SPPS for complex peptide formation | Enables creation of functional peptides |

| Drug Development | Design of drugs targeting neurological disorders | Potential modulation of neurotransmitter activity |

| Bioconjugation | Attaching biomolecules for enhanced drug delivery systems | Improved stability and bioavailability |

| Protein Engineering | Modifying proteins to study interactions and functions | Essential for biotechnological advancements |

Mécanisme D'action

The mechanism of action of Fmoc-d-glu(otbu)-opfp involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and tert-butyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in SPPS .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-L-glutamic acid γ-tert-butyl ester: Similar in structure but contains the L-isomer of glutamic acid.

Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in SPPS, but with a different side chain.

Fmoc-D-Cys(Trt)-OH: Contains a thiol-protecting group and is used for introducing cysteine residues in peptides.

Uniqueness

Fmoc-d-glu(otbu)-opfp is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and tert-butyl ester protecting groups. This combination allows for selective deprotection and efficient incorporation into peptides, making it a valuable tool in peptide synthesis .

Activité Biologique

Fmoc-D-Glu(otbu)-opfp, a derivative of glutamic acid, is widely recognized in biochemical research for its role as a building block in peptide synthesis and its potential therapeutic applications. This compound is particularly significant in the development of peptides that mimic neurotransmitters and serve various biological functions.

- Molecular Formula : C24H27NO6

- Molecular Weight : 425.474 g/mol

- Melting Point : 83-89 °C

- Density : 1.2 g/cm³

Applications

This compound has several notable applications:

- Peptide Synthesis : Utilized in solid-phase peptide synthesis (SPPS) to create complex peptides.

- Drug Development : Important for designing drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

- Bioconjugation : Aids in attaching biomolecules, enhancing drug delivery systems.

- Protein Engineering : Used for modifying proteins to study interactions and functions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its role in peptide synthesis and its potential effects on neurotransmission and cellular signaling.

The γ-carboxylation of glutamic acid derivatives like this compound is crucial for calcium ion chelation, which is essential for the biological activity of many Gla-containing peptides and proteins. This modification is mediated by γ-glutamyl carboxylase in the presence of vitamin K1, facilitating various physiological processes, including blood coagulation and cellular signaling pathways.

Case Studies

- Antimicrobial Peptides :

-

Bone Imaging Agents :

- Another research focused on using this compound in the development of Ga-DOTA-(D-Asp)n as bone imaging agents. The study highlighted that peptides composed of D-amino acids, such as those derived from this compound, demonstrated superior stability and prolonged retention in vivo compared to their L-amino acid counterparts .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 425.474 g/mol |

| Melting Point | 83-89 °C |

| Density | 1.2 g/cm³ |

| Solubility | Soluble in DMF |

| Application | Description |

|---|---|

| Peptide Synthesis | Key building block for SPPS |

| Drug Development | Design of compounds targeting neurological disorders |

| Bioconjugation | Enhances drug delivery systems |

| Protein Engineering | Modifies proteins for interaction studies |

Propriétés

IUPAC Name |

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDYQYOPUBOMTR-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692813 | |

| Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-21-3 | |

| Record name | D-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) 1-(pentafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200616-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.